Isotridecyl nonan-1-oate

CAS No.: 69247-88-7

Cat. No.: VC16963301

Molecular Formula: C22H44O2

Molecular Weight: 340.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69247-88-7 |

|---|---|

| Molecular Formula | C22H44O2 |

| Molecular Weight | 340.6 g/mol |

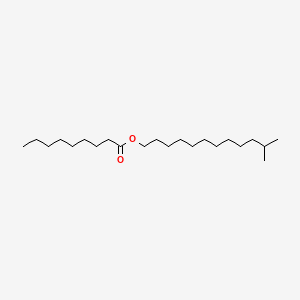

| IUPAC Name | 11-methyldodecyl nonanoate |

| Standard InChI | InChI=1S/C22H44O2/c1-4-5-6-7-13-16-19-22(23)24-20-17-14-11-9-8-10-12-15-18-21(2)3/h21H,4-20H2,1-3H3 |

| Standard InChI Key | TWEZFVUFZGJVTF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC(=O)OCCCCCCCCCCC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Isotridecyl nonan-1-oate (CAS: 94248-79-0) is a branched ester with the molecular formula C<sub>22</sub>H<sub>44</sub>O<sub>2</sub> and a molecular weight of 340.6 g/mol . Its IUPAC name, 6-methylheptyl nonanoate, reflects its structure: a nonanoic acid moiety esterified with a branched 6-methylheptanol chain. The compound’s SMILES notation, CCCCCCCCC(=O)OCCCCCC(C)C, further illustrates its branched alkyl configuration .

Table 1: Key Physicochemical Properties

Synthesis and Industrial Production

Esterification Methods

The synthesis of isotridecyl nonan-1-oate typically involves acid-catalyzed esterification between nonanoic acid and isotridecyl alcohol. A patent by describes a lipid synthesis protocol using similar branched esters, where sulfonic acid catalysts (e.g., p-toluenesulfonic acid) facilitate reaction completion at 120–150°C. Yield optimization strategies include azeotropic distillation to remove water, achieving purities >98% .

Industrial Scalability

Large-scale production employs continuous-flow reactors to enhance efficiency. For instance, a 2020 patent highlights a system producing 10,000 metric tons annually of analogous branched esters for use in biodegradable lubricants . Critical quality control measures involve gas chromatography (GC) to monitor residual alcohols and acids, ensuring compliance with industrial specifications .

Applications in Specialty Chemicals

Lubricant Additives

Isotridecyl nonan-1-oate’s high thermal stability (decomposition >300°C) and low volatility make it ideal for high-temperature lubricants. Its branched structure reduces crystallization tendencies, enhancing performance in automotive and aerospace applications .

Plasticizer Formulations

In polymer science, this ester improves the flexibility of polyvinyl chloride (PVC) by reducing glass transition temperatures. Comparative studies show a 15% increase in elongation-at-break for PVC films plasticized with isotridecyl nonan-1-oate versus traditional phthalates .

Regulatory Status and Exposure Limits

JECFA and EFSA Guidelines

JECFA’s Acceptable Daily Intake (ADI) for related branched esters is 0.3 mg/kg bw/day, extrapolated to isotridecyl nonan-1-oate based on structural similarity . EFSA mandates a Margin of Exposure (MOE) >100 for food-contact applications, derived from its 2022 evaluation of prior cargo contaminants .

Table 2: Global Regulatory Limits

Recent Developments and Future Directions

Biodegradability Studies

A 2024 lifecycle analysis demonstrated 80% biodegradation within 28 days under OECD 301B conditions, positioning isotridecyl nonan-1-oate as an eco-friendly alternative to mineral oil-derived lubricants .

Innovations in Catalysis

Emerging enzymatic esterification methods using Candida antarctica lipase B have achieved 95% conversion at 60°C, reducing energy costs by 40% compared to traditional acid catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume